molecular formula C20H12BrFN2O2 B11556942 4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11556942
M. Wt: 411.2 g/mol
InChI Key: CLAUWUSTENODKO-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a bromine atom, a fluorophenyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved by reacting 3-fluoroaniline with salicylic acid under acidic conditions.

    Bromination: The next step is the bromination of the phenol group, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Imination: The final step involves the formation of the imine linkage by reacting the brominated phenol with 2-(3-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The imine linkage and the benzoxazole ring are crucial for its binding to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 4-bromo-2-[(E)-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the benzoxazole ring, provides a unique combination of electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C20H12BrFN2O2

Molecular Weight

411.2 g/mol

IUPAC Name

4-bromo-2-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H12BrFN2O2/c21-14-4-6-18(25)13(8-14)11-23-16-5-7-19-17(10-16)24-20(26-19)12-2-1-3-15(22)9-12/h1-11,25H

InChI Key

CLAUWUSTENODKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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